Journal Name:Indian Journal of Chemical Technology
Journal ISSN:0971-457X
IF:0.76
Journal Website:http://www.niscair.res.in/ScienceCommunication/ResearchJournals/rejour/ijct/ijct0.asp
Year of Origin:0
Publisher:National Institute of Science Communication and Information Resources (NISCAIR)
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Yes
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.cplett.2023.140719
The solubility in most of the amino acids in electrolyte-containing water has a significant role on their solvation thermodynamics, which in turn affects their biophysical actions within the human body. Our current research is focused on the solubility and thermodynamic behaviour of an important amino acid l-Proline, given its diverse range of applications. For l-Proline, the solubility is influenced in distinct ways by various electrolytes. In this work we have reported for the first time the influence of ammonium sulphate [(NH4)2SO4] on the solubility and related transfer thermodynamics for better understanding of solvation characteristics of l-Proline in electrolytic solvent systems. It is found that the presence of polyvalent anion and dissociation character of (NH4)2SO4 control the solubility of l-Proline in both aqueous and electrolytic media which is justified by various thermodynamic parameters.
Exploring the chemical activation effects of CsHCO3 in preparing N-doped carbonaceous CO2 adsorbents
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.cplett.2023.140655
In the current work, highly porous carbons were prepared from CsHCO3 activation of glucosamine hydrochloride derived hydrochar. Carbon materials with surface area of 1251–2746 m2/g were obtained at high yield of 42.5–49.9%. The carbons demonstrated remarkable CO2 adsorption capabilities at both 1 and 20 bar. At 25 °C, an impressively high CO2 uptake of 4.64 mmol/g was achieved, and it increased to 22.12 mmol/g at 20 bar. The current work shows that CsHCO3 can be used as a highly effective activator in preparing porous carbons for CO2 adsorption.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.cplett.2023.140652
A novel fluorine-doped porous SnO2-NiO@C-F (SNCF) composite anode material was synthesized by NaCl template method through high-energy ball milling and calcination under nitrogen atmosphere. This pore-like structure promotes electrolyte penetration as well as provides good intergranular electrical contact, which shortens the Li+ transport distance of electrons and F doping enhances the loading of SnO2-NiO particles on the surface of carbon materials and enhances electron transport and Li+ diffusion in the composite. In addition, NiO with relatively small content and distribution along the carbon substrate can improve the irreversible decomposition process of Li2O due to the catalytic properties of Ni-based oxides. The encapsulated carbon can buffer the volume expansion and avoid the accumulation of active materials, thus improving the material properties. Hence, the porous SnO2-NiO@C-F composite has a large capacity of 989.2 mAh g−1 after 150 cycles at 0.2 A g−1, as well as a long-time cycling stability that still shows a capacity of 768.9 mAh g−1 after 1000 cycles at 1 A g−1. In addition, it has excellent rate property, reaching a capacity of 389.0 mAh g−1 even at 5 A g−1. Therefore, the porous SnO2-NiO@C-F is a prospering anode material for lithium ion batteries (LIBs).
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.cplett.2023.140697
In this paper, based on density functional theory, use the reliable Cu atom to modify the surface of NiO. The competitive adsorption performance, sensitive characteristics and desorption performance of the Cu-NiO molecular model for CO, CO2 and CF4 gas are studied. The results showed that The stable state of gas molecules has an impact on the adsorption behavior, especially CO2 and CF4. However, Cu-NiO promotes electron exchange for CO adsorption, obtaining higher adsorption energy(Eads=−2.043eV), and exhibits stable desorption characteristics as the temperature gradually increases. This indicates that Cu-NiO has a high sensitivity and selectivity for CO adsorption.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.cplett.2023.140637
We propose a high-quality and mechanically tunable dual-band narrow bandpass filter working in the THz range. Its high transmittance and modulation depth are verified both by simulations and experiments. The proposed design consists of two metasurfaces with concentric fabricated meta-atoms back-to-back on the two sides of a thin polyimide layer. When the polarization of the incident THz waves changes from y to × direction, the modulation depth of transmittance monotonically changes from 95.46% to a few percent at the resonance frequencies of 0.481 THz and inversely varies from a few percent to 97.62% at the resonance frequency of 0.931 THz. The analysis of in-plane and inter-planar distributions of induced surface current reveals that the narrow bandpass response is attributed to the excitation of “trapped mode”. The induced antiphase current excitation between the two metasurfaces not only lower the dipole moment but also weakly couple to external electromagnetic fields, consequently, leading to the high transmittance and narrow bandwidth. These features of such a simple device potentially can contribute to the design of much more advanced THz modulators and other THz applications in the future.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.cplett.2023.140696
Aluminum doping hexagonal barium ferrite film with large perpendicular magnetic anisotropy (PMA) and high remanence ratio was prepared on Al2O3 substrate by post-annealing at high temperature. The crystal structure measurements have shown that the crystallinity and degree of orientation were improved by post-annealing at high temperature, while it happened the Al ions diffusion from the Al2O3 substrate into the ferrite film at 1100 °C of annealing temperature. The diffusion phenomenon is also confirmed by the distribution of elements in the cross-section which displays a wide and slow-changing region of Al element. The Al element diffusion gives rise to a decrease of saturation magnetization, and an increase of coercivity and remanence ratio. Generally, a hexagonal barium ferrite film with large PMA field (HA = 18.1 kOe), relatively small FMR linewidth (540 Oe) and high remanence ratio (86%) was obtained by annealing the film at 1100 °C, which shows potential applied in self-biased microwave devices.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.cplett.2023.140682
This aim of the current study is to discuss the flow, heat and mass transfer in the Blasius flow of a nanofluid towards a curved surface. The energy equation is formulated by considering the Joule heating effect along with heat generation. For nanofluid model we have considered the Buongiorno model. In addition, the influence of both homogenous and heterogeneous chemical reaction is also incorporated in the nanoparticle concentration equation. For optimization of energy we have used entropy generation method (EGM). For the mathematical development of the flow problem we have used the curvilinear coordinate system. The developed partial differential equations are reduced into ordinary differential equation by employing suitable similarity transformations and then solved numerically by shooting method along with Runge-Kutta integrating scheme. The validity of the obtained numerical results is also verified by Keller-box method. The impacts of multifarious parameter particularly, magnetic parameter, radius of curvature, thermophoresis parameter, Brownian motion parameter, heat source parameter, Brinkman number and homogenous-heterogeneous parameters on velocity, temperature, concentration, entropy generation and Bejan number are given through graphs and are discussed in detail. Furthermore, skin friction coefficient, Nusselt number and Schmidt number are discussed for various involved parameters in form of tables.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.cplett.2023.140650
Ultra-small Pt nanoparticles loaded on TiO2 through in-situ photo-deposition for H2 production via photo reforming of wastepaper was prepared in this study. The effect of noble metal cocatalyst, Pt loading, content of paper (e.g., napkin), and concentration of NaOH was investigated. Consequently, a highest H2 production rate of 614.7 µmol/g/h was achieved in the optimum condition. It was found that both the solid paper and the dissolved part in the NaOH solution could scavenge the photo-generated holes and contribute to H2 production. Our research provides a potential route for the reuse of wastepaper to produce clean fuel.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.cplett.2023.140689
Predicting and understanding the charge transport properties of organic semiconductors is a crucial target for constructing efficient electronic devices such as photodetectors. To this end, reorganization energy (Re) is a key parameter for molecular design, which provides quantitative strength of electron-photon coupling process (charge transport parameter). Although modern density functional theory-based approaches can accurately simulate intramolecular RE trends, such computations are time-consuming and costly. In this study, we present machine-learning tools for the accurate and fast prediction of intramolecular Re. These tools are effectively used for screening of new compounds with low internal Re. Moreover, virtual mining of polymer monomers is performed for photodetector applications. Machine learning models are developed with molecular descriptors (features). Regression analysis is used to show how two or more variables are related. The dependent variable yields the best outcomes and helps to predict Re. This research shows that chemical designs can accurately predict the REs of organic semiconductor materials. Out of five different regressions models, gradient booster regression gives the best prediction capability (R2 = 0.761). Moreover, chemical similarity analysis (CSA) is used to search for a new group of molecules with high performance. Library enumeration is used for structure determination and for studying the properties of these small molecules. The fitness score of newly designed quinoxaline is more than 0.9, which shows best outcome. The new strategy holds immense potential for the virtual mining of polymer monomers for photodetectors applications and regression-aided reorganization energy predictions.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.cplett.2023.140732
In the present work, we have calculated the electrical and optical properties of pure piceatannol (PI) and its six fluorinated derivatives (F1-F6). The first-principles calculations are performed in the framework of density functional theory employing the full-potential linearized augmented plane wave (FP-LAPW) method using PBE-GGA. It is found that the PI and its F-substituted derivatives are semiconductors with a HOMO-LUMO bandgap of 0.38 to 2.29 eV. Calculated partial density of states (DOS) of carbon and oxygen atoms show that the nature of C-O bonds is polar at PI. The effect of F substitution on the bandgap of PI are analyzed by comparing the DOS spectra. The size of the band gap can be controlled by changing the F sites in the PI. It is found that the band gap value decreases by substation of F at the F1, F2, F3, and F4 sites along with the F-O bonds at the LUMO state. However, in F5 and F6 sites, the change of the band gap is not significant. The dielectric behavior of the PI is observed at the y-direction. The calculated dielectric function spectra show the optical anisotropy at the x and the y-directions. The optical spectra revealed that F substitution in PI led to reduction of the optical band gap values and a red-shift occurs in the absorption spectra. The calculated absorption spectra of PI are in good agreement with the experimental data.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术4区 | CHEMISTRY, APPLIED 应用化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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5.70 | 28 | Science Citation Index Expanded | Not |
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